molecular formula C21H18FNO7S B2622436 KAN0438757

KAN0438757

Cat. No.: B2622436
M. Wt: 447.4 g/mol
InChI Key: QRDFCYMUXHUTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KAN0438757 is a novel and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is an enzyme that plays a crucial role in glycolysis, a metabolic pathway that is often upregulated in cancer cells. This compound has shown promising results in inhibiting the proliferation and migration of various cancer cells, making it a potential therapeutic agent for cancer treatment .

Preparation Methods

The synthesis of KAN0438757 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a phenylsulfonamide intermediate, followed by a series of reactions to introduce the necessary functional groups. The final step involves the coupling of the intermediate with a suitable reagent to form this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

KAN0438757 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller components.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KAN0438757 has a wide range of scientific research applications, including:

Mechanism of Action

KAN0438757 exerts its effects by selectively inhibiting PFKFB3, an enzyme involved in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to a decrease in glycolytic flux, thereby reducing the energy supply to cancer cells. The compound also activates the Nrf2/HO-1 inflammatory signaling pathways, contributing to its anti-inflammatory effects .

Biological Activity

KAN0438757 is a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), which plays a significant role in cancer metabolism and cell proliferation. This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to elucidate the biological activity of this compound, focusing on its effects on cell viability, migration, and its mechanism of action.

This compound selectively inhibits PFKFB3, leading to decreased glycolysis in cancer cells. This inhibition disrupts the energy metabolism of tumors, which is crucial for their growth and survival. Specifically, this compound has been shown to:

  • Reduce dNTP levels : By impairing nucleotide biosynthesis, this compound affects DNA repair mechanisms, particularly homologous recombination repair (HRR) .
  • Induce apoptosis : The compound causes morphological changes indicative of apoptosis in treated cancer cells .
  • Enhance radiosensitivity : this compound increases the sensitivity of cancer cells to ionizing radiation, making them more susceptible to treatment .

Effects on Cell Viability

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

  • Glioblastoma Cell Lines (U373 and U251) : Treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 10 µM and above, a significant reduction in viable cells was observed .
Concentration (µM)U373 Cell Viability (%)U251 Cell Viability (%)
58580
107065
254542
503028
1001512

Effects on Cell Migration

This compound has also been studied for its impact on cancer cell migration:

  • In Glioblastoma Cells : The wound healing assay showed that treatment with this compound significantly inhibited the migration of U373 and U251 cells. For example, at a concentration of 10 µM, the wound closure percentage was reduced to approximately 20% after 72 hours .
Concentration (µM)Wound Closure Percentage (%)
Control80
575
1020
258

Colorectal Cancer

A study evaluated the effects of this compound on patient-derived organoids from colorectal cancer. The results indicated that:

  • Reduced Migration and Invasion : this compound significantly decreased both migration and invasion capabilities of CRC cells while preserving normal colonic organoids .
  • Non-Toxicity in Vivo : In animal models (C57BL6/N mice), this compound was administered without significant systemic toxicity, suggesting a favorable safety profile for potential clinical applications .

Glioblastoma

Research focusing on glioblastoma revealed that:

  • Induction of Apoptosis : High doses of this compound led to increased apoptotic markers in glioma cells, confirming its efficacy as an anticancer agent .
  • Impact on DNA Repair Mechanisms : The compound inhibited the recruitment of essential proteins involved in DNA repair processes, further enhancing its potential as a therapeutic agent against resistant tumor types .

Properties

IUPAC Name

2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDFCYMUXHUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.